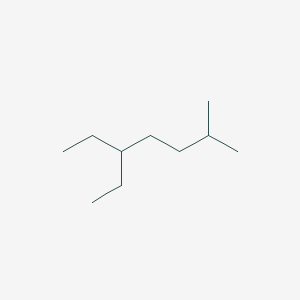
5-Ethyl-2-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fuel Additive
5-Ethyl-2-methylheptane is recognized for its potential as a fuel additive due to its favorable combustion properties. Its branched structure contributes to higher octane ratings, which can improve engine performance and reduce knocking in internal combustion engines.
- Octane Rating : The presence of branched alkanes like this compound in gasoline formulations can enhance the overall octane rating of fuels, making them more efficient.
Industrial Applications
Solvent Production
The compound is also utilized in the production of solvents that are essential in various industrial processes. Its non-polar nature makes it suitable for dissolving non-polar substances, which is crucial in:
- Paints and Coatings : Used as a solvent to improve the application properties of paints.
- Adhesives : Acts as a solvent in adhesive formulations, enhancing adhesion properties.
Environmental and Safety Considerations
While this compound has several industrial applications, it is important to consider its environmental impact and safety profile. The compound exhibits low toxicity levels; however, proper handling procedures should be followed to mitigate any risks associated with exposure.
- Toxicity Data : The LD50 (lethal dose for 50% of the population) for oral exposure in rats is reported at approximately 368 mg/kg .
Case Study 1: Fuel Performance Enhancement
A study conducted by automotive engineers explored the effects of adding this compound to standard gasoline formulations. The results indicated a significant increase in engine efficiency and a reduction in emissions when compared to conventional fuels without this additive.
Case Study 2: Solvent Efficacy
In an industrial application, a comparison was made between traditional solvents and those containing this compound in paint formulations. The study found that paints utilizing this compound dried faster and exhibited improved adhesion properties on various substrates.
Eigenschaften
CAS-Nummer |
13475-78-0 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
5-ethyl-2-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-10(6-2)8-7-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
DGEMPTLPTFNEHJ-UHFFFAOYSA-N |
SMILES |
CCC(CC)CCC(C)C |
Kanonische SMILES |
CCC(CC)CCC(C)C |
Siedepunkt |
159.7 °C |
Key on ui other cas no. |
13475-78-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















